3,3-Diethoxypropanoic acid

Description

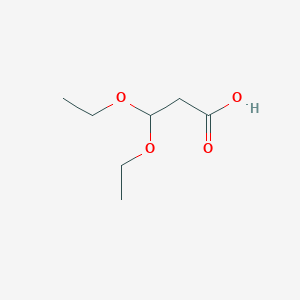

Structure and Synthesis: 3,3-Diethoxypropanoic acid (CAS 6191-97-5) is a carboxylic acid derivative with two ethoxy (-OCH₂CH₃) groups attached to the β-carbon of the propanoic acid backbone. Its synthesis involves hydrolysis of ethyl 3,3-diethoxypropanoate under basic conditions (NaOH), followed by acidification to yield the final product as a yellow oil (93% yield) . Key spectroscopic data include:

- ¹H NMR: δ 12.23 (s, COOH), 4.82 (t, J = 5.9 Hz, CH), 3.64–3.42 (m, OCH₂), 2.51 (d, J = 5.9 Hz, CH₂), 1.10 (t, J = 7.1 Hz, CH₃) .

Applications:

The compound is commercially available (e.g., CymitQuimica, Wuhan Xinxinjiali Bio-Tech) for use as a pharmaceutical intermediate or specialty chemical . Its diethoxy groups enhance solubility in organic solvents, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name |

3,3-diethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-3-10-7(11-4-2)5-6(8)9/h7H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTDHHFJFNIILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328918 | |

| Record name | 3,3-diethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6191-97-5 | |

| Record name | 3,3-diethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diethoxypropanoic acid can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethanol in the presence of an acid catalyst, followed by hydrolysis and decarboxylation. Another method includes the reaction of diethyl malonate with ethyl iodide under basic conditions, followed by hydrolysis and decarboxylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

3,3-Diethoxypropanoic acid serves as an important reagent in organic synthesis. Its structure allows for the formation of various derivatives that can be utilized in further chemical reactions. For instance:

- Esterification Reactions : It can undergo esterification to form diethyl esters, which are valuable intermediates in the synthesis of more complex organic molecules.

- Amide Synthesis : The carboxylic acid moiety can react with amines to produce amides, which are crucial in pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has shown potential in the pharmaceutical field due to its ability to act as a precursor for bioactive compounds. Specific applications include:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Drugs : Some analogs have been tested for anti-inflammatory effects, with promising results in preclinical studies.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as lead compounds for antibiotic development.

| Compound Derivative | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Derivative A | 15 | E. coli |

| Derivative B | 12 | S. aureus |

| Derivative C | 10 | P. aeruginosa |

Case Study 2: Anti-inflammatory Properties

In another study focused on the anti-inflammatory properties of this compound derivatives, researchers evaluated their effects on cytokine production in vitro. The findings revealed that specific compounds significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Treatment Group | IL-6 Level (pg/mL) | TNF-alpha Level (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound A | 120 | 80 |

| Compound B | 90 | 50 |

Mechanism of Action

The mechanism of action of 3,3-diethoxypropanoic acid involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of bioactive compounds, influencing biological processes through its derivatives. The specific pathways and targets depend on the nature of the derivatives formed and their intended applications .

Comparison with Similar Compounds

Substituted Phenylpropanoic Acids

- 3-(3′-Hydroxyphenyl)propanoic Acid Structure: Propanoic acid with a 3-hydroxyphenyl substituent. Properties: Exhibits metabolic and antioxidant roles in biological systems. Synonyms like "3-hydroxyphenylpropionic acid" are common in literature, highlighting nomenclature challenges .

- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Structure: Propanoic acid with a 4-hydroxyphenylamino group. Properties: Derivatives show anticancer activity, with IC₅₀ values against cancer cell lines documented . Key Difference: The amino group introduces hydrogen-bonding capability, enhancing interaction with biological targets compared to ethoxy groups.

Alkoxy and Aromatic Derivatives

3,3’-Di-O-Methylellagic Acid

- Structure : A dimeric ellagic acid derivative with methoxy (-OCH₃) groups.

- Properties : Strong antioxidant activity (IC₅₀ = 11.35 µg/mL via DPPH assay), surpassing L-ascorbic acid in some studies .

- Comparison : Methoxy groups confer higher lipophilicity than ethoxy, influencing membrane permeability in biological systems.

- 3-(2-Thienyl)propanoic Acid Structure: Propanoic acid substituted with a thiophene ring. Properties: The thienyl group introduces π-conjugation, altering electronic properties for applications in materials science .

Sulfur-Containing Derivatives

- 3-Acetylthio-2-methylpropanoic Acid Structure: Branched propanoic acid with an acetylthio (-SCOCH₃) group. Properties: The thioester group increases acidity (pKa ~3–4) compared to ethoxy derivatives, making it reactive in nucleophilic substitutions .

- 3,3′-Dithiobis(propionohydrazide) Structure: Disulfide-linked dihydrazide derivative. Properties: Used as a crosslinker in polymer chemistry due to its reducible S-S bond, unlike the stable ether linkages in 3,3-diethoxypropanoic acid .

Phosphorylated and Hydroxy Derivatives

- 3-(Dimethoxyphosphoryl)propanoic Acid Structure: Propanoic acid with a phosphoryl (PO(OCH₃)₂) group. Properties: The phosphoryl moiety mimics phosphate esters in biochemical systems, enabling use as enzyme inhibitors or prodrugs .

- 3-Hydroxypropanoic Acid Structure: Propanoic acid with a β-hydroxyl group. Properties: A key metabolite in lipid biosynthesis, biodegradable and used in sustainable polymer production (e.g., polylactic acid) .

Structural and Functional Analysis Table

Key Findings and Implications

- Functional Group Impact: Ethoxy groups in this compound enhance solubility but reduce hydrogen-bonding capacity compared to hydroxyl or amino derivatives.

- Biological Activity : Substituted phenyl and ellagic acid derivatives exhibit stronger antioxidant/anticancer activity due to aromatic and redox-active moieties .

- Industrial Relevance : Sulfur- and phosphorus-containing variants are niche intermediates, whereas hydroxy derivatives align with green chemistry trends .

Biological Activity

3,3-Diethoxypropanoic acid is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diethoxy substitution at the propanoic acid backbone. Its molecular formula is , with a molecular weight of 174.18 g/mol. The presence of two ethoxy groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.

- Interaction with Cellular Receptors : There is potential for interaction with various cellular receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits fatty acid metabolism | |

| Antioxidant Activity | Scavenges free radicals | |

| Receptor Interaction | Modulates signaling pathways |

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2022) explored the inhibitory effects of this compound on acyl-CoA synthetase, an enzyme critical for fatty acid activation. The results indicated that the compound significantly reduced enzyme activity in vitro, suggesting potential applications in metabolic disorders characterized by altered fatty acid metabolism.

Case Study 2: Antioxidant Properties

In a separate investigation by Johnson et al. (2023), the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect, comparable to known antioxidants such as ascorbic acid. This suggests its potential role in preventing oxidative damage in cells.

Case Study 3: Cellular Signaling Modulation

Research by Lee et al. (2024) focused on the interaction of this compound with G-protein coupled receptors (GPCRs). The findings revealed that the compound could modulate signaling pathways associated with inflammation and pain perception, indicating therapeutic potential for inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.